Antiarrhythmic Activity of 3-Spiro-Cyclopentyl Moiety: 2.8× Lidocaine in CaCl2-Induced Arrhythmia Model
In a direct comparative study within the 3,3-dialkyl-3,4-dihydroisoquinolin-1(2H)-ylidene-N-alkylacetamide series, the compound bearing a 3-spiro-cyclopentyl substituent and an unsubstituted amide nitrogen demonstrated antiarrhythmic activity 2.8 times that of lidocaine in the CaCl2 arrhythmia model [1]. This same study established that the spiro-cyclopentyl-bearing compound was the most active across the entire series—outperforming all non-spiro (3,3-dimethyl and 3,3-diethyl) analogs evaluated in parallel [1]. Lidocaine, a Class 1B antiarrhythmic with established clinical use, served as the reference standard [1].
| Evidence Dimension | Antiarrhythmic potency (CaCl2-induced arrhythmia model, rat) |
|---|---|
| Target Compound Data | 3-Spiro-cyclopentyl-dihydroisoquinoline acetamide derivative: activity 2.8× lidocaine (most active in series) |
| Comparator Or Baseline | Lidocaine (reference antiarrhythmic): activity defined as 1.0×; Non-spiro 3,3-dialkyl analogs: lower activity (exact multiples not reported) |
| Quantified Difference | 2.8-fold increase in antiarrhythmic activity vs. lidocaine; superior to all non-spiro analogs within the same assay |
| Conditions | CaCl2-induced arrhythmia model; rat; hydrochloride salts tested; antiarrhythmic index (AI) used as endpoint |
Why This Matters
For procurement aimed at antiarrhythmic screening, the spiro-cyclopentyl scaffold delivers a 2.8× potency advantage over the clinical benchmark lidocaine, a differentiation not observed with non-spiro analogs—making this scaffold the rational choice for hit-to-lead programs targeting cardiac ion channels.
- [1] Gashkova O.V., Mikhailovskii A.G., Rudakova I.P., Starkova A.V., Yusov A.S. Synthesis and Antiarrhythmic and Hemostatic Activity of [3,3-Dialkyl-3,4-Dihydroisoquinolin-1(2H)-Ylidene]-N-Alkylacetamides. Pharmaceutical Chemistry Journal, 2019, Vol. 53, No. 6, pp. 507–510. DOI: 10.1007/s11094-019-02028-6. View Source
